An In-depth Technical Guide to (4-Bromophenyl)methyl diphenyl phosphate
An In-depth Technical Guide to (4-Bromophenyl)methyl diphenyl phosphate
Abstract
This technical guide provides a comprehensive overview of (4-Bromophenyl)methyl diphenyl phosphate, a significant organophosphate compound in synthetic and medicinal chemistry. The document details its chemical identity, including its CAS number, structure, and physicochemical properties. It outlines a robust synthetic protocol, explores its potential applications as a versatile intermediate in drug discovery, and discusses essential safety and handling procedures. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility and handling of this compound.
Chemical Identity and Physicochemical Properties
(4-Bromophenyl)methyl diphenyl phosphate, also known as 4-bromobenzyl diphenyl phosphate, is a key organic molecule characterized by a central phosphate ester core. This core is linked to two phenyl groups and a 4-bromobenzyl group. The presence of the bromine atom on the benzyl moiety makes it a valuable precursor for further functionalization, particularly through cross-coupling reactions.
CAS Number: 101868-29-5
Molecular Formula: C₁₉H₁₆BrO₄P
Molecular Weight: 419.21 g/mol
Chemical Structure
The structure of (4-Bromophenyl)methyl diphenyl phosphate comprises a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, forming the phosphate group. Two of these oxygens are connected to phenyl rings, and one is linked to a methylene bridge which, in turn, is attached to a 4-bromophenyl ring.
Caption: 2D Structure of (4-Bromophenyl)methyl diphenyl phosphate.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source |
| Physical Form | Powder | |
| Storage Temperature | Room Temperature | |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Low water solubility is expected. | Inferred from structure |
| Boiling Point | Not available. High boiling point expected due to molecular weight and polarity. | N/A |
| Melting Point | Not available. As a powder, a distinct melting point is expected. | N/A |
Synthesis and Mechanistic Insights
The synthesis of (4-Bromophenyl)methyl diphenyl phosphate is typically achieved through a phosphorylation reaction. A common and efficient method involves the reaction of 4-bromobenzyl alcohol with a phosphorylating agent like diphenyl phosphorochloridate.
Synthetic Workflow
The diagram below illustrates the general workflow for the synthesis, purification, and characterization of the target compound.
Caption: General workflow for synthesis and analysis.
Detailed Experimental Protocol
This protocol describes a reliable method for synthesizing the title compound in a laboratory setting.
Materials:
-
4-Bromobenzyl alcohol
-
Diphenyl phosphorochloridate[1]
-
Triethylamine (Et₃N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromobenzyl alcohol (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution with stirring. The base acts as a scavenger for the HCl byproduct, preventing side reactions.
-
Phosphorylation: Slowly add diphenyl phosphorochloridate (1.1 eq) dropwise to the cooled solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, quench it by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. This removes the triethylamine hydrochloride salt and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (4-Bromophenyl)methyl diphenyl phosphate.
Self-Validation: The identity and purity of the final product must be confirmed by analytical methods as described in Section 4. The presence of the characteristic isotopic pattern of bromine in the mass spectrum and the specific shifts in NMR are key validation points.
Applications in Research and Drug Development
Organophosphates, particularly those bearing functionalizable handles like a bromo-aryl group, are of significant interest in medicinal chemistry and drug discovery.
Intermediate for Bioactive Molecules
The primary application of (4-Bromophenyl)methyl diphenyl phosphate is as a synthetic intermediate. The bromophenyl moiety is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[2][3] This allows for the introduction of diverse molecular fragments, enabling the construction of large libraries of compounds for biological screening.
Caption: Role as an intermediate in creating diverse phosphate derivatives.
Phosphate Bioisosteres and Prodrugs
Phosphate groups are ubiquitous in biology, but their negative charge often hinders cell membrane permeability. Phosphate esters can serve as bioisosteres for phosphonates or act as prodrugs.[4][5] A prodrug approach involves masking the charged phosphate group to improve drug delivery, with the masking group being cleaved in vivo to release the active drug.[6][7] Derivatives of (4-Bromophenyl)methyl diphenyl phosphate could be explored as prodrugs where the entire molecule or a subsequent derivative is designed to be metabolized to an active species. The diphenyl phosphate moiety itself can be a target for enzymatic cleavage by phosphatases.
Characterization and Analytical Methods
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Complex multiplets in the range of δ 7.0-7.5 ppm for the phenyl and bromophenyl rings. The two protons adjacent to the bromine atom may appear as a distinct doublet around δ 7.4-7.5 ppm, and the two protons adjacent to the methylene group as a doublet around δ 7.2-7.3 ppm. - Methylene Protons (-CH₂-): A doublet around δ 5.0-5.2 ppm, with coupling to the phosphorus atom (³JP-H). |
| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-151 ppm). The carbon bearing the bromine atom (C-Br) would appear around δ 122 ppm. - Methylene Carbon (-CH₂-): A signal around δ 68-70 ppm, likely showing coupling to the phosphorus atom (²JP-C). |
| ³¹P NMR | A single resonance in the characteristic range for phosphate esters, typically between δ -5 and -20 ppm. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 419/421, showing the characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom. |
| IR Spectroscopy | - P=O stretch: A strong absorption band around 1250-1300 cm⁻¹. - P-O-C stretch: Strong bands in the region of 950-1100 cm⁻¹. - C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹. |
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from structurally related organophosphates and brominated aromatic compounds should inform handling procedures.
5.1. Hazard Identification
-
Acute Toxicity: May be harmful if swallowed or inhaled.[8] Organophosphates as a class can have neurological effects, though this specific compound's toxicity is not well-documented.
-
Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[9][10] Direct contact should be avoided.
-
Environmental Hazards: Many brominated organic compounds are toxic to aquatic life.[11] Dispose of waste according to local regulations and do not release it into the environment.
5.2. Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
5.3. First Aid and Spill Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for proper disposal.
5.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from strong oxidizing agents.
Conclusion
(4-Bromophenyl)methyl diphenyl phosphate (CAS: 101868-29-5) is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its key feature is the bromophenyl group, which serves as a versatile anchor for introducing molecular diversity through modern cross-coupling chemistry. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, potential applications in drug discovery, and crucial safety guidelines. For researchers and drug development professionals, this compound represents a strategic starting point for the synthesis of novel phosphate-containing molecules with potential therapeutic applications.
References
-
Pender, C. L., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5(8), 1053-1069. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
(4-Bromophenyl)diphenylphosphine | C18H14BrP | CID 69773. PubChem. [Link]
-
Ahmad, S., et al. Supporting Information. RSC Advances. [Link]
-
Methyl diphenyl phosphate | C13H13O4P | CID 8291. PubChem. [Link]
-
Pender, C. L., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm. [Link]
-
Shioiri, T., & Yamada, S. (1978). Diphenyl Phosphorazidate. Organic Syntheses. [Link]
-
Compound 526173: Dimethyl 4-bromophenyl phosphate. Data.gov. [Link]
-
Mukaiyama, T., Kouda, H., & Kodera, K. (1966). A New Method for the Phosphorylation of Alcohols by Means of Bromine and Dibenzylhydrogen Phosphite. Bulletin of the Chemical Society of Japan, 39(12), 2721–2723. [Link]
- A process for the preparation of 4-bromomethyl diphenyl compounds.
-
Tsvetkov, V. B., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Angewandte Chemie International Edition, 60(38), 20836-20841. [Link]
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]
-
Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1629. [Link]
-
Ahmad, I., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 86. [Link]
-
Supporting Information. ACG Publications. [Link]
-
4-Bromophenyl ether. NIST WebBook. [Link]
-
Catalytic Chemoselective O-Phosphorylation of Alcohols. ResearchGate. [Link]
-
Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of medicinal chemistry, 51(8), 2328–2345. [Link]
-
Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). Cheméo. [Link]
-
Rathore, R., & Burns, C. L. (2003). PREPARATION OF HEXAKIS(4-BROMOPHENYL)BENZENE (HBB). Organic Syntheses. [Link]
-
Janeba, Z. (2019). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 7, 631. [Link]
-
(4-methylbenzyl)(diphenyl)phosphine. ChemSynthesis. [Link]
-
Schultz, C. (2003). Prodrugs of biologically active phosphate esters. Bioorganic & medicinal chemistry, 11(6), 885–898. [Link]
-
Methyl diphenyl phosphate. PubChemLite. [Link]
Sources
- 1. Diphenyl phosphorochloridate - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. fishersci.ca [fishersci.ca]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. (4-Bromophenyl)diphenylphosphine | C18H14BrP | CID 69773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
